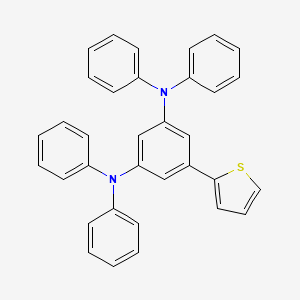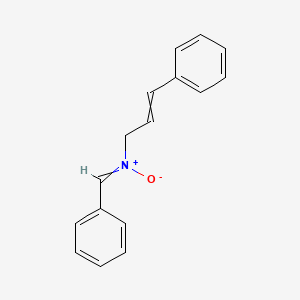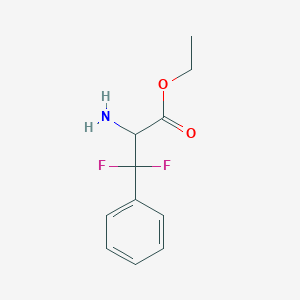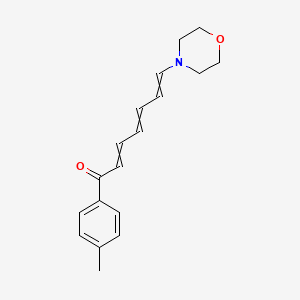
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one is an organic compound that features a hepta-2,4,6-trien-1-one backbone substituted with a 4-methylphenyl group and a morpholin-4-yl group
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The synthesis of this compound can be achieved through an aldol condensation reaction. This involves the reaction of 4-methylbenzaldehyde with a suitable enolate precursor, followed by the addition of morpholine.
Reaction Conditions: The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to generate the enolate. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can offer advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the hepta-2,4,6-trien-1-one backbone can yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Saturated or partially saturated derivatives.
Substitution Products: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the biological context.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-7-(piperidin-4-yl)hepta-2,4,6-trien-1-one: Similar structure but with a piperidine ring instead of morpholine.
1-(4-Methylphenyl)-7-(pyrrolidin-4-yl)hepta-2,4,6-trien-1-one: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness: 1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can be exploited in the design of new molecules with specific desired properties.
Propriétés
Numéro CAS |
675598-39-7 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-7-morpholin-4-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H21NO2/c1-16-7-9-17(10-8-16)18(20)6-4-2-3-5-11-19-12-14-21-15-13-19/h2-11H,12-15H2,1H3 |
Clé InChI |
WVVYUOCJHJYOIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC=CC=CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


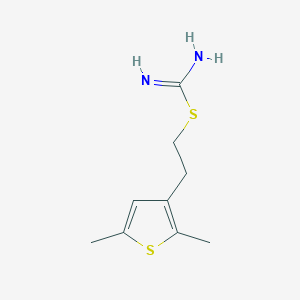

![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
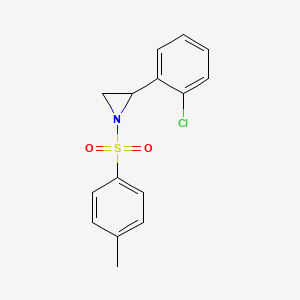
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
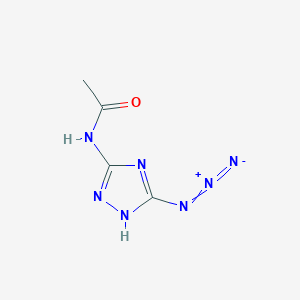
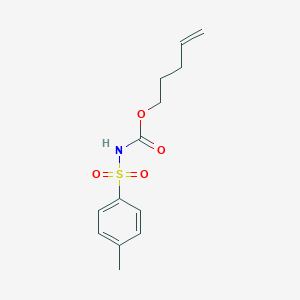
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
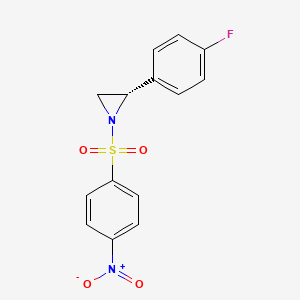
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
